Cas no 942070-06-6 (4-Bromothiophene-2-boronic acid pinacol ester)

4-Bromothiophene-2-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Bromothiophene-2-boronic acid pinacol ester
- AT15901
- FT-0750416
- EN300-1706506
- CS-0174725
- DTXSID80694406
- 942070-06-6
- A859524
- MFCD08063135
- PS-12985
- AKOS015950021
- DB-079819
-
- MDL: MFCD08063135
- Inchi: 1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3
- InChI Key: XOLVNUOSAPZSLF-UHFFFAOYSA-N
- SMILES: BrC1=CSC(B2OC(C)(C)C(C)(C)O2)=C1
Computed Properties
- Exact Mass: 287.99900
- Monoisotopic Mass: 287.99909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.7Ų
Experimental Properties
- PSA: 46.70000
- LogP: 2.80980
4-Bromothiophene-2-boronic acid pinacol ester Security Information
4-Bromothiophene-2-boronic acid pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromothiophene-2-boronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB311650-250 mg |
4-Bromothiophene-2-boronic acid pinacol ester, 97%; . |
942070-06-6 | 97% | 250mg |
€210.30 | 2023-04-26 | |
Chemenu | CM135996-100mg |
2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942070-06-6 | 95% | 100mg |
$196 | 2024-07-19 | |
TRC | B695408-50mg |
4-Bromothiophene-2-boronic acid pinacol ester |
942070-06-6 | 50mg |
$ 69.00 | 2023-04-18 | ||
Enamine | EN300-1706506-0.5g |
2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942070-06-6 | 0.5g |
$410.0 | 2023-09-20 | ||
Enamine | EN300-1706506-10.0g |
2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942070-06-6 | 10g |
$1778.0 | 2023-06-04 | ||
Enamine | EN300-1706506-0.05g |
2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942070-06-6 | 0.05g |
$359.0 | 2023-09-20 | ||
Chemenu | CM135996-5g |
2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942070-06-6 | 95% | 5g |
$1960 | 2024-07-19 | |
Enamine | EN300-1706506-0.1g |
2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942070-06-6 | 0.1g |
$376.0 | 2023-09-20 | ||
eNovation Chemicals LLC | D250960-5g |
2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942070-06-6 | 90% | 5g |
$1390 | 2024-08-03 | |
Enamine | EN300-1706506-1.0g |
2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
942070-06-6 | 1g |
$414.0 | 2023-06-04 |
4-Bromothiophene-2-boronic acid pinacol ester Related Literature
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
Additional information on 4-Bromothiophene-2-boronic acid pinacol ester
4-Bromothiophene-2-boronic Acid Pinacol Ester: A Comprehensive Overview
4-Bromothiophene-2-boronic acid pinacol ester (CAS No. 942070-06-6) is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a bromine atom at the 4-position of a thiophene ring with a boronic acid group attached at the 2-position via a pinacol ester moiety. The combination of these functional groups makes it an invaluable tool in modern chemical research.
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and electronic properties, making it a popular building block in organic chemistry. The presence of bromine at the 4-position introduces additional reactivity and selectivity, while the boronic acid group provides an excellent site for cross-coupling reactions—a cornerstone of modern organic synthesis.
Recent advancements in cross-coupling chemistry, particularly the development of the Suzuki-Miyaura reaction, have significantly enhanced the utility of 4-bromothiophene-2-boronic acid pinacol ester. This reaction allows for the formation of carbon-carbon bonds between boronic acids and aryl halides under palladium catalysis, enabling the construction of complex molecular architectures with unprecedented efficiency. The use of this compound in such reactions has been pivotal in synthesizing biologically active molecules and advanced materials.
In addition to its role in organic synthesis, 4-bromothiophene-2-boronic acid pinacol ester has found applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices. The thiophene moiety contributes to π-conjugation, which is essential for electronic delocalization and charge transport properties. Recent studies have demonstrated its potential as an intermediate in the synthesis of thiophene-based polymers with tailored electronic properties for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The pinacol ester group attached to the boronic acid serves as a protecting group that enhances stability during storage and handling. This feature is particularly advantageous in large-scale syntheses where maintaining reagent integrity is crucial. Furthermore, the ease of converting the boronic acid into other reactive intermediates (e.g., through hydrolysis or substitution) adds to its versatility as a synthetic building block.
From a medicinal chemistry perspective, 4-bromothiophene-2-boronic acid pinacol ester has been employed as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas. Its ability to participate in diverse reaction pathways makes it an attractive candidate for drug discovery programs aimed at developing novel therapeutics with improved pharmacokinetic profiles.
Recent research has also explored the use of this compound in click chemistry and other modular synthetic strategies. Its compatibility with these methods underscores its potential for rapid assembly of complex molecules, which is critical in high-throughput screening campaigns within pharmaceutical research.
In summary, 4-bromothiophene-2-boronic acid pinacol ester (CAS No. 942070-06-6) stands as a testament to the ingenuity of modern chemical design and synthesis. Its unique combination of functional groups and reactivity makes it an indispensable tool across multiple disciplines, driving innovation in both academic and industrial settings.
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